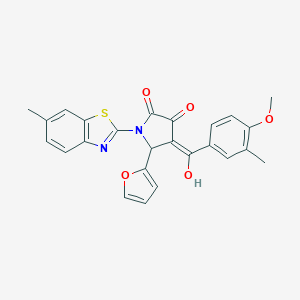
5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as FMBP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has a number of biochemical and physiological effects. For example, 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that it has been shown to have anti-cancer and neuroprotective properties, which makes it a promising compound for further research. However, one of the limitations of using 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are a number of future directions for research on 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one. One area of research could be to further investigate the mechanism of action of 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, which would provide a better understanding of how it works and could lead to the development of more targeted treatments. Another area of research could be to explore the use of 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one in combination with other compounds, such as chemotherapy drugs, to enhance its anti-cancer effects. Finally, research could also focus on the development of new synthetic methods for 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, which could lead to more efficient and cost-effective production of the compound.
Méthodes De Synthèse
5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process that involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 4-methoxy-3-methylbenzoyl chloride to form an intermediate compound. This intermediate is then reacted with furfuryl alcohol and 2,4-pentanedione to produce 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one.
Applications De Recherche Scientifique
5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is in the field of cancer research. Studies have shown that 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has anti-cancer properties and can inhibit the growth of cancer cells. In addition, 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propriétés
Nom du produit |
5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C25H20N2O5S |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(4E)-5-(furan-2-yl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20N2O5S/c1-13-6-8-16-19(11-13)33-25(26-16)27-21(18-5-4-10-32-18)20(23(29)24(27)30)22(28)15-7-9-17(31-3)14(2)12-15/h4-12,21,28H,1-3H3/b22-20+ |
Clé InChI |
UNWBDBVTULTHIQ-LSDHQDQOSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)N=C(S2)N3C(/C(=C(/C4=CC(=C(C=C4)OC)C)\O)/C(=O)C3=O)C5=CC=CO5 |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC(=C(C=C4)OC)C)O)C(=O)C3=O)C5=CC=CO5 |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC(=C(C=C4)OC)C)O)C(=O)C3=O)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266720.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266721.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266724.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266725.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266726.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266730.png)
![4-(3,4-dimethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266731.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266732.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-propoxyphenyl)methanolate](/img/structure/B266733.png)
![(E)-{2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-propoxyphenyl)methanolate](/img/structure/B266735.png)
![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266737.png)
![4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266738.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266743.png)
![(E)-{2-(2,3-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266744.png)